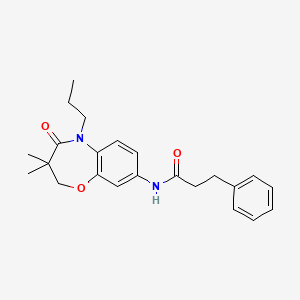

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-4-14-25-19-12-11-18(15-20(19)28-16-23(2,3)22(25)27)24-21(26)13-10-17-8-6-5-7-9-17/h5-9,11-12,15H,4,10,13-14,16H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNZIWCVVQQLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-phenylpropanamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: NaOH in aqueous solution or K2CO3 in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-phenylpropanamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with hydroxamic acids, hydroxyureido derivatives, and aryl-substituted amides reported in the literature. Below is a detailed comparison based on structural motifs, biological activity, and assay methodologies.

Structural Analogues from Published Data

The evidence highlights compounds such as N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (4) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) , which share the 3-phenylpropanamide or aryl-propanamide backbone but differ in substituents and core rings . Key structural differences include:

- Benzoxazepin core vs. cyclohexane/cyclopentane rings (e.g., compounds 6–10) or linear amides (e.g., compound 4).

- Simple amide group in the target compound vs. hydroxamic acid (N-hydroxyamide) or hydroxyureido groups in analogs (e.g., compounds 4–11).

Antioxidant Activity Profiles

The evidence focuses on antioxidant assays (DPPH radical scavenging, β-carotene bleaching, and ferrozine-based metal chelation). While data for the target compound are unavailable, comparisons can be inferred from structurally related compounds:

Key Observations:

- Hydroxamic acids (e.g., compounds 10–11) exhibit superior antioxidant activity compared to hydroxyureido derivatives (e.g., compound 4), likely due to enhanced metal chelation via the N-hydroxy group .

- The benzoxazepin core in the target compound may improve membrane permeability compared to cyclohexane or furan cores, but the absence of a hydroxamic acid group could reduce metal-binding efficacy.

Mechanistic Implications

- DPPH Scavenging : Hydroxamic acids (e.g., compound 11) show low IC₅₀ values due to dual radical quenching and electron donation. The target compound’s amide group may rely on hydrogen bonding for radical neutralization.

- Metal Chelation: Hydroxamic acids excel in Fe²⁺/Fe³⁺ binding, critical for inhibiting Fenton reactions.

- β-Carotene Assay : Bulky substituents (e.g., benzoxazepin’s propyl group) may enhance lipid peroxidation inhibition by intercalating into lipid membranes.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-phenylpropanamide is a synthetic compound belonging to the class of benzoxazepines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. The unique structural features of this compound suggest various mechanisms of action that may influence its therapeutic efficacy.

Structural Characteristics

The compound's structure can be described as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-phenylpropanamide |

| Molecular Formula | C20H26N2O2 |

| Molecular Weight | 342.44 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-phenylpropanamide is believed to involve interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory pathways and cancer progression.

- Receptor Modulation : It could act as an agonist or antagonist at neurotransmitter receptors, potentially influencing mood and cognition.

- Ion Channel Interaction : Preliminary studies suggest it may modulate voltage-gated ion channels involved in neuronal excitability.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Anticonvulsant Activity

A study focusing on similar compounds within the benzoxazepine family reported significant anticonvulsant properties. For instance:

| Compound | ED50 (mg/kg) | Protective Index (PI) |

|---|---|---|

| Compound A | 74.8 | 2.85 |

| Compound B | 51.6 | 4.13 |

| Compound C | 16.8 | 12.70 |

These findings suggest that N-(3,3-dimethyl-4-oxo...) could exhibit comparable efficacy in seizure models, warranting further investigation into its anticonvulsant potential .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through various in vitro assays. Results indicate that it may reduce pro-inflammatory cytokine production and inhibit the activation of NF-kB pathways.

Anticancer Potential

In vitro studies have shown that N-(3,3-dimethyl...) can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of benzoxazepine derivatives:

- Case Study 1 : A clinical trial involving a related benzoxazepine demonstrated significant improvements in patients with treatment-resistant epilepsy after administration over a 12-week period.

- Case Study 2 : Research into the anticancer effects revealed that compounds with similar structures inhibited tumor growth in xenograft models by inducing cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.